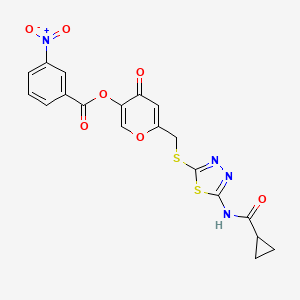
(6-异丁氧基吡啶-3-基)硼酸
描述
“(6-Isobutoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthesis process for “(6-Isobutoxypyridin-3-yl)boronic acid” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “(6-Isobutoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group and an isobutoxy group attached to it . The exact structure can be found in chemical databases .Chemical Reactions Analysis
Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction .科学研究应用
合成与交叉偶联反应
硼酸,包括吡啶基硼酸衍生物,是有机合成中的关键,特别是在铃木交叉偶联反应中。这些反应是构建复杂分子的基石,允许合成对制药和材料科学至关重要的各种吡啶库。例如,已经合成出新型的卤代吡啶基硼酸,并将其用于与芳基卤化物的钯催化偶联,从而能够生产新的吡啶库 (Bouillon 等,2003).
催化和有机转化
硼酸,包括类似于“(6-异丁氧基吡啶-3-基)硼酸”的衍生物,已被用作各种有机转化中的催化剂。例如,它们催化羟胺酸与醌亚胺缩酮的具有高度对映选择性的氮杂-迈克尔加成反应,展示了它们在生产稠密官能化的环己烷中的多功能性和实用性 (Hashimoto 等,2015).
传感应用
硼酸由于能够与二醇和胺形成可逆共价键,因此在传感器设计中很突出,这使得它们成为检测各种生物和化学物质的优秀候选者。研究人员已经开发出基于硼酸的电化学传感器,用于检测生物分析物,展示了它们在健康诊断和环境监测中的巨大潜力 (Li 等,2015).
荧光猝灭和分子识别
硼酸衍生物的荧光性质使得它们在研究分子相互作用(例如猝灭效应)中很有用,而猝灭效应对于设计荧光传感器至关重要。例如,已经探索了苯胺在不同溶剂中对具有生物活性的硼酸衍生物的猝灭作用,这为设计有效的荧光传感器提供了见解 (Melavanki 等,2018).
材料科学与工程
硼酸有助于材料科学,特别是在开发具有特定功能的新材料方面。它们的独特特性允许创建复杂的结构,例如基于硼的树枝状大分子和巨环,为药物递送、成像以及作为纳米技术的构建模块提供了新的可能性 (Christinat 等,2007).
未来方向
Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, have a wide range of applications in medicinal chemistry, chemical biology, and materials science . They can be used to synthesize new drugs, sensors, and delivery systems . Therefore, the study of boronic acids is expected to continue to grow in the future .
作用机制
Target of Action
The primary target of the compound (6-Isobutoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (6-Isobutoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The (6-Isobutoxypyridin-3-yl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that organoboron reagents like this compound are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of (6-Isobutoxypyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of (6-Isobutoxypyridin-3-yl)boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy .
生化分析
Biochemical Properties
(6-Isobutoxypyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes that possess active sites containing serine, threonine, or tyrosine residues, forming covalent bonds with these amino acids. The reversible nature of these interactions allows (6-Isobutoxypyridin-3-yl)boronic acid to act as a competitive inhibitor, modulating enzyme activity in a controlled manner . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of (6-Isobutoxypyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases and phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression . Furthermore, (6-Isobutoxypyridin-3-yl)boronic acid affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, (6-Isobutoxypyridin-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety forms covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing the compound to act as a dynamic regulator of enzyme activity. Additionally, (6-Isobutoxypyridin-3-yl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Isobutoxypyridin-3-yl)boronic acid change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of inactive byproducts . Long-term studies have shown that (6-Isobutoxypyridin-3-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged enzyme inhibition and altered cellular metabolism, which can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of (6-Isobutoxypyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, (6-Isobutoxypyridin-3-yl)boronic acid may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects .
Metabolic Pathways
(6-Isobutoxypyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, (6-Isobutoxypyridin-3-yl)boronic acid can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, (6-Isobutoxypyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of (6-Isobutoxypyridin-3-yl)boronic acid are critical for its efficacy and specificity in targeting enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of (6-Isobutoxypyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The subcellular localization of (6-Isobutoxypyridin-3-yl)boronic acid is crucial for its activity and function, as it determines the accessibility of target enzymes and other biomolecules .
属性
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSQKSDIVWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2406206-23-1 | |
| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)
![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)
![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)
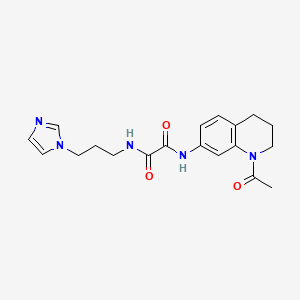
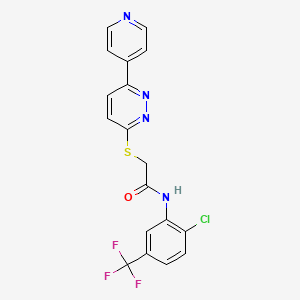
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
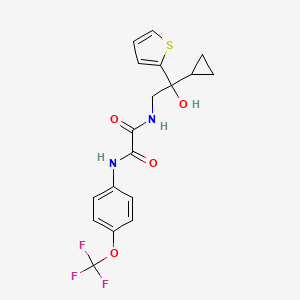
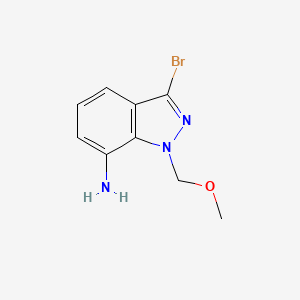

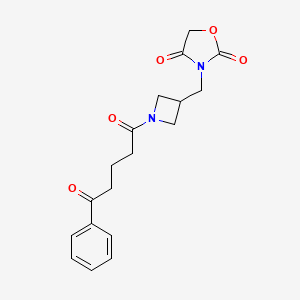

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)
